ETHYNODIOL DIACETATE

Vue d'ensemble

Description

Ethynodiol diacetate is a synthetic progestational hormone used primarily as an oral contraceptive. It is a derivative of norethisterone and is known for its effectiveness in preventing pregnancy by mimicking the effects of natural progesterone . This compound is often combined with estrogens in contraceptive formulations to enhance its efficacy .

Méthodes De Préparation

Ethynodiol diacetate is synthesized through a series of chemical reactions starting from norethisterone. The synthetic route involves the acetylation of norethisterone to form this compound. The reaction conditions typically include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Ethynodiol diacetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone derivative.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions include hydroxylated and ketone derivatives of this compound .

Applications De Recherche Scientifique

Contraceptive Use

Efficacy and Safety in Oral Contraceptives

Ethynodiol diacetate is commonly used in combination with ethinyl estradiol in oral contraceptives. A significant phase IV trial involving 7,759 women demonstrated that the combination effectively prevented pregnancy with a failure rate of approximately 0.7% during the first three months of use . The study reported common side effects such as nausea and headaches, but only a small percentage of users discontinued due to adverse reactions .

Hormonal Effects and Metabolic Studies

Impact on Blood Glucose Levels

Research has investigated the metabolic effects of this compound on glucose and insulin levels in women. A study comparing this compound with a combination oral contraceptive revealed no significant changes in blood glucose levels among users of this compound after six months of treatment . In contrast, users of the combination contraceptive experienced significant elevations in blood glucose levels, indicating that this compound may not have a diabetogenic effect .

Case Studies and Clinical Trials

Long-term Effects on Health Parameters

Several studies have focused on the long-term health implications of using this compound. For instance, one study monitored women over several years to assess the impact on carbohydrate metabolism and overall health outcomes . Results indicated stability in glucose metabolism among those using this compound, suggesting its safety for diabetic patients compared to other hormonal contraceptives .

Research into Alternative Applications

Potential Anti-cancer Properties

Emerging research is exploring the anti-proliferative effects of metabolites derived from this compound. A study highlighted the biocatalytic transformation of this compound by fungi, leading to metabolites with notable anti-proliferative activity against certain cancer cell lines . This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Toxicological Evaluations

Safety Assessments and Occupational Exposure

This compound has undergone extensive toxicological evaluations to assess its safety profile. Studies have indicated that while it is effective as a contraceptive, there are concerns regarding occupational exposure during its manufacturing process . The compound has been reviewed for potential carcinogenicity, with findings suggesting that while it is metabolized to norethisterone (a known carcinogen), the direct risks associated with this compound remain under scrutiny .

Summary Table: Key Findings on this compound

Mécanisme D'action

Ethynodiol diacetate works by maintaining high levels of synthetic progesterone in the body, which tricks the body into thinking that ovulation has already occurred . This prevents the release of eggs from the ovaries. It binds to progesterone and estrogen receptors, altering the cervical mucus to make it difficult for sperm to enter the uterus and changing the endometrium to reduce the likelihood of implantation .

Comparaison Avec Des Composés Similaires

Ethynodiol diacetate is similar to other synthetic progestins like norethisterone and levonorgestrel. it has unique properties that make it distinct:

Norethisterone: Both compounds are used as contraceptives, but this compound has a higher affinity for progesterone receptors.

Levonorgestrel: While both are effective contraceptives, this compound has a different metabolic profile and may have fewer androgenic effects.

Similar compounds include norethisterone, levonorgestrel, and medroxyprogesterone acetate .

Propriétés

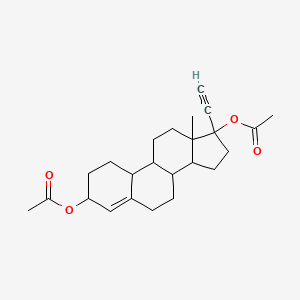

IUPAC Name |

(17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKUMRGIYFNPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859310 | |

| Record name | 19-Norpregn-4-en-20-yne-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.